4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Catalog No.
S8001625
CAS No.
M.F
C23H24N4O
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinol...

Product Name

4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

IUPAC Name

4-tert-butyl-N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)benzamide

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H24N4O/c1-5-27-21-18(14-16-8-6-7-9-19(16)24-21)20(26-27)25-22(28)15-10-12-17(13-11-15)23(2,3)4/h6-14H,5H2,1-4H3,(H,25,26,28)

InChI Key

WXFQCWITGKNTIZ-UHFFFAOYSA-N

SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C
4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound used in scientific experiments due to its many properties. This paper will explore the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of this compound.
4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound with the molecular formula C28H29N3O. It is an organic compound that belongs to the family of nitrogen heterocyclic compounds. This compound is known for its exceptional properties in scientific experiments.
The structure of 4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide consists of a benzene ring, a quinoline ring, and a pyrazole ring. It is a yellow crystalline solid that has a melting point of approximately 230 °C. This compound is insoluble in water, but it is soluble in ethanol, methanol, and dichloromethane.
The synthesis and characterization of 4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involve a multi-step reaction. The reaction starts with the preparation of pyrazole and quinoline, followed by their condensation with benzoyl chloride, and finally, alkylation of the resulting intermediate with tert-butyl bromoacetate and ethylamine. The obtained product is then purified using chromatography.
Various analytical methods are utilized to identify and analyze the properties of this compound. These methods include Nuclear Magnetic Resonance Spectroscopy (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Studies have shown that 4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a potent inhibitor of the enzymes Cyclin-Dependent Kinases (CDKs), which regulate various stages of the cell cycle. This compound has shown notable activity against human cancer cell lines in vitro, including colon cancer, leukemia, and lung cancer.
Studies on the toxicity and safety of this compound in scientific experiments are still ongoing. Though, no significant adverse effects have been reported to date.
4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been widely used in scientific experiments as a CDK inhibitor for cell division studies and for the discovery of new drugs. This compound can also be utilized as a molecular probe in the study of protein-ligand binding.
The activity of 4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been analyzed in various disease models. The clinical trials for this compound are ongoing in different phases.
This compound holds potential implications in various fields of research and industry. It can aid in the development of targeted therapies for cancer treatment. Moreover, it holds promise in the synthesis of new molecular probes and ligand modifications for protein binding.
Limitations:
The limitations of 4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide include its low solubility in water and its optimization as a drug therapy for human administration, among others.
Some of the future directions for research in this field include the exploration of novel targets for CDK inhibition by this compound for new clinical applications, its potential as a molecular probe, the exploration of the compound's effect on non-tumor cells, and the enhancement of drug formulations for human administration.
In conclusion, the compound 4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been widely studied in scientific experiments for its various properties. This compound holds potential implications in various fields of research and industry and can aid in the development of targeted therapies for cancer treatment. However, the limitations of this compound cannot be ignored. Still, future directions for research in this direction hold promise for the synthesis of new molecular probes and CDK inhibitors.

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

372.19501140 g/mol

Monoisotopic Mass

372.19501140 g/mol

Heavy Atom Count

28

Dates

Last modified: 04-15-2024

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